molecular formula C13H18BrNO B1392619 N-benzyl-2-bromo-N-ethylbutanamide CAS No. 1242873-64-8

N-benzyl-2-bromo-N-ethylbutanamide

Cat. No.: B1392619
CAS No.: 1242873-64-8
M. Wt: 284.19 g/mol
InChI Key: HYDMJOJRVVQTMI-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-N-ethylbutanamide, with the chemical formula C13H18BrNO, is a compound that belongs to the class of halogenated amides. nih.gov Its structure features a butanamide backbone with a benzyl (B1604629) group and an ethyl group attached to the nitrogen atom, and a bromine atom at the alpha-position to the carbonyl group. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest its potential as an intermediate in the synthesis of more complex molecules, possibly for applications in medicinal chemistry and materials science. The CAS number for this compound is 1242873-64-8. chemsrc.combldpharm.com

Interactive Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundN-benzyl-2-bromo-2-methylpropanamideN-benzyl-2-ethylbutanamide2-bromo-N-ethylbutanamide
Molecular Formula C13H18BrNO nih.govC11H14BrNO ontosight.aiC13H19NO nih.govC6H12BrNO nih.gov
Molecular Weight Not specified270.17 g/mol scbt.com205.30 g/mol nih.gov194.07 g/mol nih.gov
CAS Number 1242873-64-8 chemsrc.combldpharm.com60110-37-4 epa.gov6428-70-2 nih.gov854420-27-2 nih.gov
LogP Not specified2.34 epa.gov2.7 nih.gov1.6 nih.gov
Boiling Point Not specified349 °C epa.govNot specifiedNot specified
Melting Point Not specified103 °C epa.govNot specifiedNot specified

Halogenated amides, particularly α-haloamides, are recognized as versatile building blocks in organic synthesis. nih.gov The presence of a halogen atom alpha to the carbonyl group makes them susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is central to their utility in constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov

The synthesis of α-haloamides is often achieved through the reaction of an α-haloacetyl halide with an amine. nih.gov These compounds can then undergo a variety of transformations, including reactions with nucleophiles to form α-amino amides, which are important structural motifs in many biologically active molecules. nih.gov Furthermore, the halogen atom can participate in halogen bonding, a noncovalent interaction that is increasingly being explored for its role in catalysis and crystal engineering. researchgate.netrsc.orgnih.gov The structural influence of the halogen atom generally increases with its size, following the order of Cl < Br < I. nih.gov

The butanamide (or butyramide) core is a prevalent feature in a wide array of organic molecules with significant biological activity. drugbank.com Butanamide derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.ainih.gov For instance, certain butanamide derivatives have shown promise as dual inhibitors of cyclooxygenase and 5-lipoxygenase, pathways crucial in inflammation. nih.gov

In the realm of medicinal chemistry, the butanamide scaffold has been a key component in the development of drugs targeting the central nervous system. A notable example is the antiepileptic drug levetiracetam, which is a pyrrolidone acetamide (B32628) derivative. nih.gov Research into derivatives of such compounds has shown that modifications to the butanamide side chain can significantly impact their binding affinity and in vivo potency. nih.gov

The N-benzyl group is a common protecting group for amines and amides in organic synthesis due to its relative stability and ease of removal. ncert.nic.in Beyond its role as a protecting group, the incorporation of an N-benzyl moiety can also influence the biological activity of a molecule. For example, N-benzylated compounds have been studied for their potential as anticancer agents. mdpi.com

Research into the metabolism of N-benzylanilines has shown that the presence and position of substituents on the aromatic rings can significantly affect the metabolic pathways, leading to the formation of different products, including amides. nih.gov Furthermore, methods for the direct conversion of tertiary benzylamines to benzamides through oxidation have been developed, highlighting the ongoing interest in the chemistry of N-benzylated compounds. tandfonline.com The synthesis of N-benzylated compounds can be achieved through various methods, including the reaction of an amine with benzyl bromide in the presence of a base. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromo-N-ethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-3-12(14)13(16)15(4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDMJOJRVVQTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)CC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 2 Bromo N Ethylbutanamide and Analogs

Strategic Precursor-Based Synthesis of the Butanamide Backbone

The synthesis of the core N-substituted butanamide structure is a critical first step, which can be achieved through a logical sequence of reactions. This involves first establishing the N-ethylbutanamide substructure, which then serves as the immediate precursor for the introduction of the benzyl (B1604629) moiety.

Elaboration of N-Ethylbutanamide Substructures

The formation of N-ethylbutanamide can be effectively carried out through the nucleophilic substitution reaction between butyramide (B146194) and an ethylating agent, such as bromoethane (B45996). One documented method involves the reaction of butyramide with bromoethane in the presence of potassium hydroxide (B78521) and aluminum oxide. chemicalbook.com This reaction, conducted in 1,4-dioxane (B91453) at a temperature of 60°C for 8 hours, has been reported to yield N-ethylbutanamide in high purity. chemicalbook.com The use of a solid-supported base like aluminum oxide can facilitate product purification and work-up.

Alternative approaches to N-ethylbutanamide synthesis can start from butanoic acid, which is first converted to an activated derivative like an acyl chloride, followed by reaction with ethylamine. 24houranswers.com

Table 1: Synthesis of N-Ethylbutanamide

Reactant 1 Reactant 2 Reagents/Catalyst Solvent Conditions Yield Reference
Butyramide Bromoethane Potassium hydroxide; Aluminum oxide 1,4-Dioxane 60°C, 8 h 83% chemicalbook.com

Introduction of the N-Benzyl Moiety via Alkylation Strategies

Once N-ethylbutanamide is formed, the next strategic step is the introduction of the benzyl group onto the nitrogen atom. This N-alkylation is a common transformation in organic synthesis and can be accomplished using various benzylating agents and reaction conditions. rsc.org

A widely used method is the reaction of the secondary amide with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. psu.educhemicalbook.com The base serves to deprotonate the amide nitrogen, generating a more nucleophilic amide anion that readily attacks the benzyl halide. Common bases used for this purpose include potassium carbonate and sodium hydride. chemicalbook.comnih.gov The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being frequently employed. psu.educhemicalbook.com For instance, the benzylation of a secondary amide can be achieved by refluxing with benzyl bromide and potassium carbonate in acetone. chemicalbook.com

An alternative, greener approach involves the use of benzyl alcohol as the alkylating agent, often facilitated by a catalyst. researchgate.net This "borrowing hydrogen" methodology typically requires transition metal catalysts, such as those based on nickel, and may require elevated temperatures. researchgate.net Acid-catalyzed N-alkylation using benzylic alcohols has also been reported for related nitrogen-containing compounds. researchgate.net Photochemical methods for the alkylation of secondary amides have also been developed, offering another modern alternative. nih.gov

Table 2: Representative N-Benzylation Strategies for Amides and Related Compounds

Substrate Type Benzylating Agent Reagents/Catalyst Solvent Conditions Reference
Secondary Amide Benzyl chloride Base DMF Not specified psu.edu
Amine Benzyl bromide Potassium carbonate Acetone Reflux, 18 h chemicalbook.com
Primary Amide Benzyl alcohol Ni/SiO₂–Al₂O₃, K₂CO₃ Neat 175°C, 60 h researchgate.net
Isatoic Anhydride Benzyl halides Sodium hydride Not specified Not specified nih.gov

Alpha-Bromination Techniques for Amide Derivatives

The final key transformation in the synthesis of N-benzyl-2-bromo-N-ethylbutanamide is the selective introduction of a bromine atom at the alpha-carbon (the carbon atom adjacent to the carbonyl group). While direct bromination of simple amides can be challenging, several methods have been developed for the α-bromination of carbonyl compounds and their derivatives. libretexts.org

Direct Halogenation at the Alpha-Carbon

Direct halogenation at the alpha-position of the amide is the most straightforward approach to the target compound. This can be achieved through various brominating agents and reaction conditions, which are chosen based on the desired selectivity and the tolerance of other functional groups in the molecule.

Oxidative bromination offers a mild alternative to using elemental bromine. These methods generate an electrophilic bromine species in situ from a bromide salt.

Sodium Perborate (B1237305): A novel system for the bromination of aromatic amides utilizes sodium perborate in a mixture of glacial acetic acid and acetic anhydride, with potassium bromide as the bromine source. scispace.comrsc.orgrsc.org The reaction can be catalyzed by sodium tungstate. scispace.comrsc.org Sodium perborate acts as a cheap and useful oxidant. scispace.com The general procedure involves adding the sodium perborate solution to the substrate and potassium bromide in acetic acid, with the reaction proceeding effectively at temperatures ranging from room temperature to 75°C. scispace.com This method has been shown to be an attractive and mild alternative to traditional bromination with bromine in acetic acid. scispace.com

HBr/DMSO: The combination of hydrogen bromide (HBr) and dimethyl sulfoxide (B87167) (DMSO) serves as an efficient system for oxidative bromination. nih.govresearchgate.net In this system, DMSO acts as a mild oxidant, while HBr is the brominating reagent. nih.gov This pairing has been successfully used for the bromination of various organic molecules, including 8-aminoquinoline (B160924) amides. nih.govresearchgate.netacs.org The reaction is often facilitated by a Lewis acid catalyst, such as copper salts. nih.govresearchgate.net The mechanism is thought to involve the oxidation of HBr by DMSO to generate a reactive bromine species. nih.gov

Table 3: Oxidative Bromination of Aromatic Amides with Sodium Perborate

Substrate Oxidant Bromine Source Catalyst Solvent System Temperature Reference
Aromatic Amides Sodium Perborate Potassium Bromide Sodium Tungstate Acetic Acid/Acetic Anhydride Room Temp to 75°C scispace.com
Acetanilide Sodium Perborate Potassium Bromide None Acetic Acid/Acetic Anhydride 75°C scispace.com
Anilines Sodium Perborate Potassium Bromide Ammonium (B1175870) Molybdate Not specified Not specified researchgate.net

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the α-bromination of carbonyl compounds. missouri.eduwikipedia.orgorganic-chemistry.org It serves as a source of electrophilic bromine and can react via either a radical or an acid-catalyzed pathway. missouri.eduwikipedia.org

The α-bromination of amides using NBS can be challenging due to the potential for overbromination, leading to lower yields of the desired mono-brominated product. nih.gov However, it remains a common method. nih.govfiveable.me The reaction of enolates, enol ethers, or enol acetates derived from carbonyl compounds with NBS is often a high-yielding method for α-bromination with few side products. missouri.eduwikipedia.org For amides, the reaction can be promoted by acid catalysis. wikipedia.org Recent advancements include the use of microwave irradiation to enhance the efficiency and selectivity of NBS bromination of carbonyl compounds. researchgate.net

The conditions for NBS bromination must be carefully controlled. For radical-mediated reactions, a radical initiator like AIBN or benzoyl peroxide is used, typically in an anhydrous solvent such as carbon tetrachloride. missouri.edu For acid-catalyzed reactions, an acid catalyst is added to promote the formation of the enol or enolate intermediate, which then reacts with NBS. wikipedia.org

Table 4: N-Bromosuccinimide (NBS) Bromination Approaches

Substrate Type Pathway Initiator/Catalyst Solvent Key Features Reference
Carbonyl Derivatives Radical AIBN or Benzoyl Peroxide Anhydrous CCl₄ Used for allylic/benzylic bromination; requires anhydrous conditions. missouri.edu
Carbonyl Derivatives Acid-Catalyzed Acid Not specified Can be used for α-bromination of amides. wikipedia.org
Carboxamides Not specified Not specified Not specified Mono-α-bromination can be achieved, but overbromination is a risk. nih.gov
Aromatic/Aliphatic Carbonyls Acid-Catalyzed p-Toluenesulfonic acid Not specified Highly efficient under microwave irradiation. researchgate.net
Regioselective Bromination Approaches for Carboxamides

The synthesis of α-bromo amides, such as this compound, hinges on the ability to selectively introduce a bromine atom at the carbon adjacent to the carbonyl group. Regioselective bromination of carboxamides is a foundational method for achieving this transformation. Traditional electrophilic aromatic halogenation of N-aryl amides often yields a mixture of ortho and para substituted products. rsc.org However, for the alpha-bromination of aliphatic amides, different strategies are employed.

One common approach involves the enolization or enolate formation from the parent amide, N-benzyl-N-ethylbutanamide, followed by trapping with an electrophilic bromine source like N-bromosuccinimide (NBS). The regioselectivity is dictated by the enhanced acidity of the α-protons, making them susceptible to deprotonation under basic conditions or enolization under acidic conditions. For instance, the alpha-halogenation of ketones can proceed under either acidic or basic conditions, first forming an enol or enolate intermediate which then attacks the halogen. youtube.com A similar principle applies to amides.

More advanced methods achieve regioselectivity through directed reactions. For example, a protocol for the regioselective synthesis of a substituted thiophene-2-carboxamide involved a sequence of directed lithiation reactions followed by bromination. researchgate.net While the substrate is different, the principle of using a directing group—in this case, the amide itself—to facilitate metalation and subsequent electrophilic quenching at a specific position is a powerful tool in modern synthesis. Another strategy involves merging carbonyl-directed borylation with a subsequent halodeboronation, which enables the precise introduction of a halogen at the ortho position of N-aryl amides, highlighting the use of temporary directing groups to ensure regioselectivity. rsc.org

Halogenation via Keteniminium Intermediate Generation

An alternative and highly reactive pathway for the functionalization of amides proceeds through the generation of keteniminium ions. thieme-connect.com These intermediates are typically formed in situ from the electrophilic activation of an amide, followed by elimination. thieme-connect.com Reagents such as triflic anhydride, in the presence of a non-nucleophilic base like 2-fluoropyridine (B1216828) or collidine, are commonly used for this activation. thieme-connect.comresearchgate.net

The process begins with the reaction of the amide, for example, N-benzyl-N-ethylbutanamide, with triflic anhydride. This forms an O-triflyliminium triflate intermediate. thieme-connect.com In the presence of a hindered base, this intermediate eliminates triflic acid to generate the highly electrophilic keteniminium ion. thieme-connect.com This reactive species can then be trapped by a variety of nucleophiles. For the synthesis of this compound, a bromide source present in the reaction mixture would act as the nucleophile, attacking the α-carbon of the keteniminium intermediate to yield the final α-bromo amide product. The high reactivity and electrophilicity of keteniminium ions make them valuable in constructing complex molecules, including various heterocyclic systems through electrocyclization reactions. researchgate.net

Advanced Catalytic Approaches in Amide Functionalization

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The functionalization of amides, including the synthesis and subsequent reactions of α-bromo amides, benefits significantly from these advanced catalytic approaches.

Iron(II) Chloride-Catalyzed Aminobromination of Alkenes with Amides

Iron-catalyzed reactions are attractive due to the low cost and environmental friendliness of iron. A notable application is the Iron(II) chloride (FeCl₂)-catalyzed aminobromination of alkenes, which uses amides as the nitrogen source and N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org This method allows for the direct 1,2-difunctionalization of an alkene, creating vicinal haloamines which are valuable synthetic building blocks. organic-chemistry.org The reaction proceeds under mild conditions and demonstrates excellent regioselectivity and stereoselectivity. organic-chemistry.org

In this reaction, an alkene, an amide (such as a precursor to the N-benzyl-N-ethyl moiety), and NBS are treated with a catalytic amount of FeCl₂. The proposed mechanism involves the formation of a bromonium ion and an iron complex, followed by a nucleophilic attack from the amide. organic-chemistry.org This approach provides an indirect route to analogs of this compound, where the amide and bromine are added across a double bond.

AlkeneAmide/SulfonamideSolventTemperatureYield (%)
CyclopenteneTsNH₂EtOAcRoom Temp80
CyclohexeneTsNH₂EtOAcRoom Temp75
1,2-DiphenylethyleneTsNH₂EtOAcRoom Temp72
StyreneTsNH₂EtOAc50 °C65
This table summarizes the results of the FeCl₂-catalyzed aminobromination of various alkenes, demonstrating the reaction's scope under optimized conditions. Data sourced from Synlett, 2008, 2667-2668. organic-chemistry.org

Copper-Promoted Oxidative Bromination Strategies for Amide Systems

Copper catalysis offers another powerful tool for C-H functionalization and halogenation. Copper-promoted oxidative bromination has been effectively used for various amide systems, particularly for the regioselective bromination of 8-aminoquinoline amides. rsc.orgresearchgate.netnih.govbeilstein-journals.org In these systems, a copper salt acts as a Lewis acid catalyst, while a combination like hydrogen bromide (HBr) and dimethyl sulfoxide (DMSO) serves as the brominating system. rsc.orgresearchgate.netnih.gov DMSO acts as a mild oxidant to generate an electrophilic bromine species from HBr. rsc.orgresearchgate.net

The selectivity can be controlled by the choice of copper catalyst; for instance, copper sulfate (B86663) (CuSO₄·5H₂O) promotes monobromination, whereas copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) can lead to dibrominated products. rsc.orgresearchgate.netnih.gov While these reported examples focus on the bromination of an aromatic ring directed by the amide, the underlying principle of copper-catalyzed oxidative generation of an electrophilic halogenating agent could potentially be adapted for the α-bromination of aliphatic amides like N-benzyl-N-ethylbutanamide under specific conditions.

CatalystBromine SourceOxidant/SolventProduct TypeYield
CuSO₄·5H₂OHBrDMSOC5-MonobrominatedGood to Excellent
Cu(NO₃)₂·3H₂OHBrDMSOC5, C7-DibrominatedGood to Excellent
Cu(OAc)₂·H₂OAlkyl BromidesDMSOC5-MonobrominatedExcellent (up to 95%)
This table illustrates the versatility of copper-promoted bromination of 8-aminoquinoline amides, where the catalyst and bromine source dictate the reaction outcome. Data sourced from multiple RSC and Beilstein Journal of Organic Chemistry publications. rsc.orgresearchgate.netbeilstein-journals.org

Nickel-Catalyzed Cross-Coupling Reactions of Alpha-Bromo Amides

Once synthesized, α-bromo amides like this compound are valuable substrates for forming new carbon-carbon bonds. Nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling with organozinc reagents, are highly effective for this purpose. acs.orgsigmaaldrich.com These reactions can be rendered asymmetric, allowing for the enantioselective synthesis of complex chiral molecules. acs.orgmit.edunih.gov

In a typical reaction, a racemic or chiral α-bromo amide is coupled with an organozinc reagent in the presence of a nickel catalyst, often paired with a chiral ligand such as a Pybox (pyridine-bis(oxazoline)) variant. acs.org This methodology tolerates a wide array of functional groups and can produce α-functionalized amides in high yield and enantiomeric excess. acs.org This demonstrates the synthetic utility of this compound as a building block, where the bromine atom serves as a handle for introducing diverse alkyl or aryl groups. acs.org

α-Bromo Amide SubstrateOrganozinc ReagentCatalyst/LigandProductYield (%)ee (%)
Secondary α-bromo amideAryl-ZnClNi/Pyboxα-Aryl amideGoodHigh
Secondary α-bromo amideAlkyl-ZnBrNi/Pyboxα-Alkyl amideGoodHigh
Racemic α-bromo amideAlkylzinc reagentNi/(i-Pr)-Pybox(S)-α-Alkyl amide7491
This table showcases examples of nickel-catalyzed asymmetric cross-coupling reactions of α-bromo amides, highlighting the high yields and enantioselectivities achievable. Data sourced from the Journal of the American Chemical Society and Organic Syntheses. acs.orgmit.edu

Stereoselective Synthesis of Alpha-Bromo Amides (General Principles and Relevance to this compound)

This compound possesses a chiral center at the α-carbon. The synthesis of a single enantiomer of this compound requires stereoselective methods. The general principles for the enantioselective synthesis of α-bromo amides fall into two main categories: using chiral starting materials or employing asymmetric catalysis.

One established method involves the derivatization of natural α-amino acids. The primary amino group can be replaced by a bromine atom through a diazotization-halogenation process with retention of configuration, providing a reliable source of chiral α-bromo acids, which can then be converted to the desired amides. nih.gov Another approach utilizes chiral auxiliaries attached to the amide nitrogen or the ester precursor. Bromination of the resulting diastereomeric enolates can proceed with high diastereoselectivity, and subsequent removal of the auxiliary yields the enantiomerically enriched α-bromo amide.

More recently, catalytic asymmetric methods have gained prominence. As discussed previously, nickel-catalyzed dynamic kinetic asymmetric cross-couplings can transform a racemic α-bromo amide into a single enantiomer of the α-alkylated product. acs.orgmit.edu Furthermore, peptide-catalyzed enantioselective bromination of benzamides has been reported to create atropisomeric chirality, demonstrating that chiral catalysts can control the stereochemistry of halogenation reactions. nih.gov Applying these principles to an aliphatic substrate like N-benzyl-N-ethylbutanamide would likely involve a chiral catalyst that can differentiate between the two enantiotopic α-protons or that can catalyze the bromination of a racemic enolate with high enantioselectivity. The development of such methods is crucial for accessing stereochemically pure this compound for applications where specific stereoisomers are required.

Multi-Component Reactions and One-Pot Syntheses of Butanamide Derivatives

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies in modern organic chemistry, enabling the construction of complex molecules from simple precursors in a single procedural step. These approaches are valued for their high atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. wikipedia.orgnih.gov For the synthesis of butanamide derivatives, including analogs of this compound, MCRs such as the Ugi and Passerini reactions provide powerful and versatile tools.

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. organicreactions.orgnumberanalytics.com The reaction is known for being exothermic and often reaches completion within minutes, particularly with high concentrations of reactants (0.5M - 2.0M) in polar, aprotic solvents like DMF. wikipedia.org The mechanism proceeds through the initial formation of an imine from the aldehyde and amine. numberanalytics.com This imine is then protonated by the carboxylic acid, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion intermediate is then attacked by the carboxylate anion, leading to an intermediate that undergoes an irreversible Mumm rearrangement to yield the final bis-amide product. wikipedia.orgnih.gov

Table 1: General Components of the Ugi Four-Component Reaction
Component TypeRole in ReactionExample for Butanamide Analog Synthesis
Aldehyde / KetoneCarbonyl source, forms the imineButanal
AmineNitrogen source for the amide backboneN-benzylethylamine
Carboxylic AcidProvides the acyl group2-Bromobutanoic acid
IsocyanideUnique component that facilitates the couplingtert-Butyl isocyanide

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, first reported in 1921. wikipedia.org It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to directly form an α-acyloxy amide. nih.govorganic-chemistry.org The reaction is typically rapid when conducted in aprotic solvents at room temperature with high reactant concentrations. organic-chemistry.org The accepted mechanism involves the formation of a hydrogen-bonded complex between the carboxylic acid and the carbonyl compound, which then reacts with the isocyanide in a concerted, trimolecular fashion. nih.govwikipedia.org This forms an imidate intermediate that subsequently undergoes a Mumm rearrangement to furnish the final α-acyloxyamide product. nih.govwikipedia.org The Passerini reaction offers a direct route to functionalized amides and has been utilized in the synthesis of various pharmacologically active compounds and natural products. wikipedia.orgresearchgate.net

Table 2: General Components of the Passerini Three-Component Reaction
Component TypeRole in Reaction
Aldehyde / KetoneCarbonyl source
Carboxylic AcidNucleophilic component
IsocyanideUndergoes α-addition

Beyond classic MCRs, other one-pot methodologies have been developed for the synthesis of amides from more accessible starting materials. One such method is the facile, one-pot conversion of aldehydes directly into amides. mdma.ch This process involves a tandem reaction sequence where the aldehyde first reacts with hydroxylamine (B1172632) hydrochloride in dimethylsulfoxide (DMSO) at 100°C to form a nitrile intermediate. mdma.ch Without isolation, this intermediate is then treated with basic hydrogen peroxide, which hydrolyzes the nitrile to the corresponding primary amide. mdma.ch This method is general for both aliphatic and aromatic aldehydes and produces amides in good yields. mdma.ch

Table 3: One-Pot Synthesis of Amides from Aldehydes via Nitrile Intermediate mdma.ch
Starting AldehydeResulting AmideIsolated Yield (%)
OctanalOctanamide85
Benzaldehyde (B42025)Benzamide (B126)95
p-Anisaldehydep-Anisamide91
CinnamaldehydeCinnamamide89
2-Furaldehyde2-Furamide67

These multi-component and one-pot strategies highlight the efficiency and versatility of modern synthetic methods for constructing butanamide derivatives. By combining multiple synthetic steps into a single operation, these reactions reduce waste, save time, and provide powerful platforms for the discovery of new chemical entities.

Chemical Transformations and Derivatization Strategies of N Benzyl 2 Bromo N Ethylbutanamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The carbon atom alpha to the carbonyl group in N-benzyl-2-bromo-N-ethylbutanamide is activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom. This renders the bromine atom a good leaving group, facilitating its displacement by a variety of nucleophiles.

Reactivity with Nitrogen Nucleophiles (e.g., Primary, Secondary, Tertiary Amines)

The reaction of α-bromoamides with nitrogen nucleophiles is a well-established method for the synthesis of α-amino amides, which are important structural motifs in many biologically active compounds. nih.gov The substitution of the bromine atom in this compound with primary, secondary, or tertiary amines typically proceeds via an SN2 mechanism.

The reaction of α-bromoamides with amines can sometimes be complicated by side reactions, such as elimination or over-alkylation, especially with primary amines. researchgate.net However, by carefully controlling the reaction conditions, such as temperature, solvent, and the stoichiometry of the reactants, the desired α-amino amide can be obtained in good yields. For instance, the alkylation of diethylamine (B46881) with 2-chloro-N-(2,6-dimethylphenyl)acetamide, a structurally related α-haloamide, proceeds efficiently in the presence of triethylamine. nih.gov The use of a base is often necessary to neutralize the hydrobromic acid formed during the reaction, thus preventing the protonation of the amine nucleophile. acs.org

Reactant 1Reactant 2Catalyst/BaseSolventProductYield (%)Reference
2-Chloro-N-(2,6-dimethylphenyl)acetamideDiethylamineTriethylamine-Lidocaine85 nih.gov
(S)-2-BromopropanamideVarious AminesAg(I) salts or Ag₂O-(R)-2-Aminopropanamides or (S)-2-Aminopropanamides- nih.gov
Racemic α-bromo amidesOrganozinc reagentsNi-catalyst with (i-Pr)-Pybox-Enantiopure α-chiral amides- nih.gov

Interfacial Reaction Systems for Bromine Displacement (e.g., Biphasic Systems)

Phase-transfer catalysis (PTC) offers a powerful and environmentally benign method for carrying out nucleophilic substitution reactions between reactants that are soluble in immiscible phases. ijirset.com In the context of this compound, which is an organic-soluble compound, its reaction with water-soluble nucleophiles can be significantly accelerated using a phase-transfer catalyst. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ijirset.com

Biphasic systems, such as a mixture of water and a non-polar organic solvent like toluene (B28343) or dichloromethane, in the presence of a phase-transfer catalyst like a crown ether, have been effectively used for dehydrohalogenation and other substitution reactions of α-haloamides. nih.gov For instance, the use of 18-crown-6 (B118740) ether as a phase-transfer catalyst with potassium hydroxide (B78521) in benzene (B151609) or toluene has been shown to be effective. nih.gov This approach can enhance reaction rates, improve yields, and simplify product isolation.

SubstrateNucleophileCatalyst SystemSolvent SystemKey FindingReference
α-HaloamidePotassium Hydroxide18-crown-6 etherBenzene or TolueneEffective dehydrohalogenation nih.gov
Racemic benzylic bromides and α-bromoketonesPotassium FluorideChiral bis-urea hydrogen bond donor and an onium saltAcetonitrileEnantioconvergent fluorination researchgate.netnih.gov

Functionalization with Oxygen and Carbon Nucleophiles

The electrophilic α-carbon of this compound is also susceptible to attack by oxygen and carbon nucleophiles, leading to the formation of α-oxy and α-alkyl/aryl amides, respectively.

Oxygen Nucleophiles: Carboxylates and alkoxides can serve as effective oxygen nucleophiles to displace the bromine atom. The reaction with carboxylates yields α-acyloxy amides. These reactions are often carried out in the presence of a base to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion.

Carbon Nucleophiles: A variety of carbon nucleophiles can be employed to form a new carbon-carbon bond at the α-position. These include enolates, organometallic reagents (e.g., Grignard reagents, organolithium compounds), and cyanide ions. The reaction with soft carbon nucleophiles, such as those derived from malonic esters, can be facilitated by a base. The use of organometallic reagents requires careful control of reaction conditions to avoid side reactions with the amide carbonyl group. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides has been developed for the synthesis of α-tertiary amines. organic-chemistry.org

Substrate TypeNucleophile TypeReagent/ConditionsProduct TypeReference
α-HaloamidesCarboxylic Acids, AlcoholsBaseα-Oxy amides nih.gov
N,N-Dialkyl CarboxamidesOrganolithium and Organomagnesium ReagentsMe₃SiBrα-Tertiary Amines organic-chemistry.org
α-Bromo AmidesOrganozinc ReagentsNi-catalystα-Aryl Amides nih.gov

Reactions Involving the Amide Functionality

The amide bond in this compound, while generally stable, can undergo specific transformations under appropriate conditions. These reactions primarily involve the cleavage of the C-N bond or modifications at the nitrogen atom.

Hydrolytic Transformations of Amide Bonds

The hydrolysis of amides to their corresponding carboxylic acids and amines is a fundamental transformation, though it typically requires harsh reaction conditions. chemrevise.org Due to the resonance stabilization of the amide bond, amides are less reactive towards nucleophilic attack than other carboxylic acid derivatives. youtube.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and heat, the amide can be hydrolyzed. The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and the corresponding protonated amine. youtube.comchemguide.co.uk

Base-Catalyzed Hydrolysis: Alternatively, hydrolysis can be achieved using a strong base (e.g., NaOH, KOH) and heat. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion is followed by an acid-base reaction between the carboxylic acid and the strongly basic amide anion, resulting in a carboxylate salt and an amine. youtube.comchemguide.co.uk

ReactionReagentsProductsKey FeaturesReference
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₃O⁺), HeatCarboxylic Acid and Ammonium SaltRequires harsh conditions; protonation of the carbonyl oxygen activates the amide. youtube.comchemguide.co.uk
Base-Catalyzed HydrolysisStrong Base (e.g., OH⁻), Heat, followed by acid workupCarboxylic Acid and AmineRequires harsh conditions; irreversible due to deprotonation of the carboxylic acid. youtube.comchemguide.co.uk

N-Acylation and N-Alkylation Pathways

N-Acylation: The direct N-acylation of a tertiary amide like this compound is not feasible as it lacks a proton on the nitrogen atom. However, if the starting material were a secondary amide, N-acylation could be achieved. The acylation of primary and secondary amines with acid chlorides or anhydrides is a common method for amide synthesis. acs.orgscribd.com For the N-acylation of amides that do possess an N-H bond, methods have been developed using acid anhydrides in the presence of a Lewis acid like MgBr₂·OEt₂. echemi.com

N-Alkylation: Similar to N-acylation, direct N-alkylation on the nitrogen of the tertiary amide this compound is not possible. However, the synthesis of such tertiary amides can be achieved through the N-alkylation of a corresponding secondary amide. The N-alkylation of amides generally requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. Common conditions include the use of sodium hydride (NaH) in a polar aprotic solvent like THF or DMF.

TransformationSubstrate TypeReagentsConditionsProductReference
N-AcylationSecondary AmideAcid Anhydride, MgBr₂·OEt₂-N-Acylamide echemi.com
N-AlkylationSecondary AmideAlkyl Halide, NaHTHF or DMFTertiary Amide

Modifications and Cleavage of the N-Benzyl Moiety

The N-benzyl group in this compound serves a dual purpose. It can be a stable substituent or act as a removable protecting group for the amide nitrogen, allowing for selective reactions elsewhere in the molecule.

The removal of an N-benzyl group from an amide can be challenging, often requiring harsh conditions. organic-chemistry.org However, oxidative debenzylation methods provide a milder alternative. One effective protocol involves the use of an alkali metal bromide, such as sodium bromide (NaBr) or potassium bromide (KBr), in conjunction with an oxidant like Oxone®. organic-chemistry.orgnih.gov This system generates a bromo radical (Br•) under mild conditions. organic-chemistry.orgacs.org

The reaction mechanism proceeds via a Hydrogen Atom Transfer (HAT) pathway. researchgate.net The bromo radical selectively abstracts a hydrogen atom from the benzylic position (the -CH₂- group attached to the benzene ring and the nitrogen atom), which is activated and thus more susceptible to radical abstraction. organic-chemistry.org The resulting benzylic radical is then further oxidized and hydrolyzed to cleave the carbon-nitrogen bond, releasing the secondary amide (2-bromo-N-ethylbutanamide) and benzaldehyde (B42025) as a byproduct. organic-chemistry.org Other oxidizing agents, such as ceric ammonium nitrate (B79036) (CAN), can also effectively cleave N-benzyl groups from tertiary amines to yield secondary amines. researchgate.net These transition-metal-free approaches are environmentally conscious and suitable for a variety of substrates. organic-chemistry.org

Oxidant SystemKey FeaturesApplicable ToRef.
Alkali Metal Bromide / Oxone®Generates bromo radical for HAT; Mild, transition-metal-free conditions.N-benzyl amides, O-benzyl ethers. organic-chemistry.org, nih.gov
Ceric Ammonium Nitrate (CAN)Aqueous conditions; Cleanly cleaves N-benzyl groups.Tertiary N-benzyl amines. researchgate.net
Ozone (O₃)Oxidatively removes benzyl (B1604629) groups under relatively mild conditions.Benzyl ethers, can be applied to amides. organic-chemistry.org
N-Bromosuccinimide (NBS)Can be used for oxidative cleavage of benzyl groups.Benzyl ethers, amines. wikipedia.org

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent them from interfering with reactions occurring at other sites on the molecule. researchgate.net The benzyl group is a commonly used protecting group for amines and alcohols due to its general stability under a wide range of reaction conditions. wikipedia.orgcommonorganicchemistry.com

In the context of this compound, the benzyl group protects the amide nitrogen. wikipedia.org This protection is crucial if a desired reaction involves a nucleophilic attack at the electrophilic carbon bearing the bromine atom or other transformations where the N-H of an unprotected secondary amide could interfere. While robust, the benzyl group can be removed when its protective function is no longer needed. wikipedia.org Besides the oxidative methods described previously, the most common deprotection strategy is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂). commonorganicchemistry.com This reductive cleavage yields the deprotected amide and toluene. organic-chemistry.org The choice of deprotection method—oxidative or reductive—allows for strategic flexibility depending on the other functional groups present in the molecule. researchgate.net

Exploitation of the Bromine Atom in Metal-Catalyzed Cross-Coupling Reactions

The 2-bromo substituent in this compound is a key handle for introducing molecular complexity. The carbon-bromine bond can be activated by transition metal catalysts, primarily those based on palladium, to form new carbon-carbon bonds. wikipedia.org Such reactions involving sp³-hybridized alkyl halides were historically challenging due to slow oxidative addition and competing side reactions like β-hydride elimination. acs.org However, significant advances have expanded the scope of these reactions to include unactivated alkyl bromides. acs.orgacs.org

Suzuki Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organohalide with an organoboron compound, typically a boronic acid. wikipedia.orgorganic-chemistry.org The reaction has been successfully extended to unactivated secondary alkyl bromides. acs.org Applying this to this compound would involve the reaction with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orgacs.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-Br bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to form the C-C coupled product and regenerate the catalyst. wikipedia.org This would allow for the synthesis of a diverse array of derivatives where the bromine atom is replaced by various aryl or vinyl groups. acs.org

ReactionCatalyst/LigandBaseKey FeatureRef.
SuzukiPd(OAc)₂ / PCy₃K₃PO₄·H₂OCouples alkyl bromides with β-hydrogens at room temperature. acs.org
SuzukiNi(cod)₂ / bathophenanthrolineK₃PO₄Effective for coupling unactivated secondary alkyl bromides. acs.org

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgbyjus.com While most common with aryl and vinyl halides, the reaction has been adapted for certain alkyl halides. nih.govjk-sci.com The mechanism involves oxidative addition of palladium into the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. byjus.comnumberanalytics.com For this compound, a Heck reaction would enable the introduction of an alkenyl (vinyl) substituent at the second position of the butanamide backbone, creating a new, more complex unsaturated amide.

ReactionCatalyst/LigandBaseKey FeatureRef.
HeckPd(OAc)₂ / PPh₃Et₃NThe classical conditions for coupling halides with alkenes. wikipedia.org
HeckPd(0) / NHC LigandVariousUse of N-heterocyclic carbene (NHC) ligands can prevent premature β-hydride elimination in alkyl Heck reactions. nih.gov

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method has been successfully applied to unactivated alkyl bromides and iodides through the development of specialized catalyst systems, particularly those using N-heterocyclic carbene (NHC) ligands. acs.orgresearchgate.netthieme-connect.com The reaction with this compound would proceed via oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and copper co-catalyst) and reductive elimination. thieme-connect.com This transformation is a direct route to introduce an alkynyl functional group, yielding a γ,δ-alkynyl amide derivative. Nickel-based catalyst systems have also been developed for Sonogashira couplings of non-activated alkyl halides. wikipedia.orgrsc.org

ReactionCatalyst SystemBaseKey FeatureRef.
SonogashiraPd / NHC Ligand / CuICs₂CO₃First example of using non-phosphine ligands for coupling unactivated alkyl bromides. acs.org, researchgate.net
SonogashiraNi(II) Pincer Complex / CuIVariousNickel catalysis provides an alternative to more expensive palladium systems for alkyl halides. thieme-connect.com, rsc.org

Theoretical and Computational Investigations of N Benzyl 2 Bromo N Ethylbutanamide

Molecular Modeling and Docking Studies of Butanamide Derivatives

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a macromolecule (receptor), such as a protein or a nucleic acid. These techniques are fundamental in drug discovery and materials science.

In silico methods are employed to visualize and quantify the interactions between a ligand and its binding site. For butanamide derivatives, these studies can reveal crucial binding modes and the specific amino acid residues involved in the interaction. For instance, molecular docking studies on benzamide (B126) derivatives have shown that the amide group can form key hydrogen bonds with the receptor's backbone. mdpi.commdpi.com The benzyl (B1604629) group of N-benzyl-2-bromo-N-ethylbutanamide could potentially engage in hydrophobic or π-stacking interactions, while the bromine atom might participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition.

A typical molecular docking simulation would involve preparing the 3D structure of this compound and a target protein. The docking software then explores various possible conformations of the ligand within the protein's binding site, scoring them based on a force field that estimates the binding energy. The results can highlight the most probable binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Table 1: Illustrative Molecular Interactions for a Hypothetical Butanamide Derivative

Interaction Type Interacting Group on Ligand Potential Interacting Residue on Receptor
Hydrogen Bond Amide N-H Aspartate, Glutamate
Hydrogen Bond Amide C=O Arginine, Lysine
Hydrophobic Benzyl Ring Leucine, Isoleucine, Valine
π-π Stacking Benzyl Ring Phenylalanine, Tyrosine, Tryptophan

This table is illustrative and based on general principles of molecular interactions.

Beyond identifying binding modes, computational methods aim to predict the binding affinity of a ligand for its target, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). nih.gov Various computational approaches are available, ranging from fast but less accurate scoring functions used in molecular docking to more rigorous but computationally expensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) calculations. nih.gov

Language models are also emerging as a powerful tool for predicting binding affinity by processing sequential data of molecules, offering a faster alternative to 3D structure-based methods. arxiv.org These models can learn from vast datasets of known protein-ligand interactions to predict the affinity of new pairs. plos.orgresearchgate.net

Table 2: Comparison of Computational Methods for Binding Affinity Prediction

Method Principles Advantages Disadvantages
Docking Scoring Functions Empirical or knowledge-based functions to estimate binding energy. Fast, suitable for high-throughput screening. Lower accuracy, may not correlate well with experimental affinities.
MM/PBSA Combines molecular mechanics energies with continuum solvation models. More accurate than docking scores, balances speed and accuracy. Computationally more demanding than docking, sensitive to conformational sampling.
Free Energy Perturbation (FEP) Based on statistical mechanics, calculates the free energy difference between two states. High accuracy, considered the "gold standard" of binding free energy calculations. Very computationally expensive, requires significant expertise.

| Machine Learning/Language Models | Learns from existing data to predict affinity based on molecular descriptors or sequences. | Can be very fast for prediction once trained, can handle large datasets. | Requires large and diverse training data, may not extrapolate well to new chemical space. |

This table provides a general overview of the methods.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule can reveal which atoms are most involved in these frontier orbitals. For example, in related molecules, the HOMO is often localized on the aromatic ring or heteroatoms, while the LUMO may be centered on carbonyl groups or atoms with electron-withdrawing substituents. researchgate.netresearchgate.netepstem.net

Table 3: Illustrative Frontier Molecular Orbital Data for a Benzylamide Derivative

Parameter Calculated Value (eV) Interpretation
E_HOMO -6.5 Energy of the highest occupied molecular orbital.
E_LUMO -1.2 Energy of the lowest unoccupied molecular orbital.

| HOMO-LUMO Gap | 5.3 | Indicates good kinetic stability. |

These values are for illustrative purposes and would need to be calculated specifically for this compound.

Quantum chemical calculations can be used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, intermediates, and transition states. rsc.orgarxiv.org This allows for the elucidation of reaction mechanisms and the calculation of activation energies, which determine the reaction rates.

For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with biological nucleophiles. For example, a computational study could investigate the S_N2 reaction at the carbon bearing the bromine atom, calculating the energy barrier for the displacement of the bromide by a nucleophile. Such studies provide fundamental insights into the reactivity and potential metabolic fate of the compound. researchgate.net

Conformational Analysis and Energy Minimization Studies

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity and physical properties. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. openreview.net For a flexible molecule like this compound, with several rotatable bonds, there can be numerous possible conformations.

Computational methods can systematically explore the conformational space of the molecule to find the low-energy conformers. This is often done through a combination of molecular mechanics and quantum chemical calculations. The resulting conformational landscape can reveal the preferred shapes of the molecule in different environments. For example, a study on (S)-(+)-1-bromo-2-methylbutane identified nine stable conformers and their relative populations. researchgate.net Such information is critical for understanding how this compound might fit into a receptor binding site and for interpreting experimental data, such as NMR spectra.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Prediction of Spectroscopic Parameters through Computational Methods

The elucidation of a molecule's structure and properties is heavily reliant on spectroscopic techniques. Computational chemistry provides a powerful, non-destructive avenue to predict and interpret spectroscopic data, offering profound insights that complement experimental findings. numberanalytics.comresearchgate.net For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a range of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. numberanalytics.comtu-braunschweig.de These theoretical predictions are invaluable for confirming molecular structure, understanding electronic properties, and assigning experimental spectra.

The process typically begins with an in-silico model of the this compound molecule. The first step involves geometry optimization, where a computational method like DFT is used to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. youtube.com Following optimization, a frequency calculation is often performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to derive the vibrational modes necessary for IR spectra prediction. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectra Prediction

Theoretical prediction of NMR spectra is a cornerstone of computational structural analysis. aminer.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for calculating the nuclear magnetic shielding tensors of a molecule. nih.govrsc.org

From these shielding tensors, the isotropic shielding values (σ) are obtained for each nucleus (e.g., ¹H, ¹³C). The chemical shifts (δ), which are the values observed in an NMR experiment, are then calculated by referencing the computed isotropic shielding value of the nucleus against the shielding value of a standard reference compound, commonly Tetramethylsilane (TMS), calculated at the same level of theory. acs.org

δ_sample = σ_ref - σ_sample

Alternatively, linear regression scaling methods can be employed, where raw calculated shielding values are correlated against experimental data for a set of known molecules to generate a scaling equation. youtube.com This approach can often improve the accuracy of the predicted shifts. youtube.com For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for each unique atomic position, providing a complete, theoretical NMR fingerprint of the molecule. The accuracy of these predictions is sensitive to the choice of the DFT functional and basis set. youtube.comacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following table illustrates the type of data generated from computational analysis. Specific values are dependent on the chosen conformational isomer, level of theory, basis set, and solvent model.)

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Benzyl -CH₂-Calculated ValueCalculated Value
Benzyl -C₆H₅ (ortho)Calculated ValueCalculated Value
Benzyl -C₆H₅ (meta)Calculated ValueCalculated Value
Benzyl -C₆H₅ (para)Calculated ValueCalculated Value
Ethyl -N-CH₂-Calculated ValueCalculated Value
Ethyl -CH₃Calculated ValueCalculated Value
Butanamide -CH(Br)-Calculated ValueCalculated Value
Butanamide -CH₂-Calculated ValueCalculated Value
Butanamide -CH₃Calculated ValueCalculated Value
Amide -C=ONot ApplicableCalculated Value

Infrared (IR) Spectra Prediction

Computational methods can simulate the IR spectrum of this compound by calculating its fundamental vibrational frequencies. diva-portal.org Following the geometry optimization, a DFT frequency calculation yields a set of vibrational modes, each with a corresponding frequency (typically in wavenumbers, cm⁻¹) and intensity. nih.gov

The resulting list of frequencies and intensities can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the computed frequencies to correct for systematic errors arising from the harmonic approximation used in the calculation and the limitations of the chosen DFT functional. nih.gov

For this compound, a tertiary amide, the most prominent feature would be the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which is expected in the 1680–1630 cm⁻¹ region. spectroscopyonline.com Other significant predicted vibrations would include C-H stretching from the aromatic and aliphatic groups, C-N stretching, and C-Br stretching, providing a detailed vibrational profile of the molecule. spectroscopyonline.com

Table 2: Predicted Principal IR Vibrational Frequencies for this compound (Note: This table represents the expected output from a vibrational frequency calculation. Precise wavenumbers are dependent on the computational methodology.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Predicted Intensity
Aromatic C-H StretchCalculated Value RangeVariable
Aliphatic C-H StretchCalculated Value RangeVariable
Amide C=O Stretch (Amide I)Calculated ValueStrong
C-N StretchCalculated ValueModerate
C-Br StretchCalculated ValueModerate-Weak

Ultraviolet-Visible (UV-Vis) Spectra Prediction

The prediction of electronic spectra, such as UV-Vis absorption, is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. tu-braunschweig.de

The calculation provides the excitation energies and the oscillator strengths for these transitions. The excitation energy corresponds to the wavelength of light absorbed (λ_max), while the oscillator strength relates to the intensity of the absorption band. researchgate.net For molecules with aromatic systems like this compound, TD-DFT can predict the π → π* transitions associated with the benzene (B151609) ring.

To achieve accurate results that can be compared with experimental data measured in solution, it is often crucial to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM). youtube.comresearchgate.net The solvent can influence the energies of the molecular orbitals and thus shift the predicted absorption wavelengths. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: This table shows the typical data obtained from a TD-DFT calculation. Values are highly dependent on the solvent model and level of theory.)

Electronic TransitionPredicted λ_max (nm)Predicted Oscillator Strength (f)
S₀ → S₁ (e.g., π → π*)Calculated ValueCalculated Value
S₀ → S₂Calculated ValueCalculated Value
S₀ → SₙCalculated ValueCalculated Value

Mechanistic Studies on the Formation and Transformation of N Benzyl 2 Bromo N Ethylbutanamide

Mechanistic Pathways of Nucleophilic Substitutions at Halogenated Centers

The bromine atom at the alpha-position of N-benzyl-2-bromo-N-ethylbutanamide renders the adjacent carbon electrophilic and susceptible to nucleophilic attack. The substitution of this bromine atom can occur via two primary mechanisms: S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular). ucsb.edumasterorganicchemistry.com

The S(_N)2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ucsb.edu This concerted mechanism leads to an inversion of stereochemistry at the chiral center. The transition state of the S(_N)2 reaction on α-halo ketones is stabilized by conjugation with the carbonyl group, which can facilitate the reaction. youtube.com However, the reactivity in S(_N)2 reactions can be sensitive to steric hindrance around the reaction center. researchgate.net

The S(_N)1 mechanism , in contrast, is a two-step process. ucsb.edu The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is then rapidly attacked by the nucleophile. ucsb.edu The formation of a carbocation at the α-position to a carbonyl group is generally disfavored due to the electron-withdrawing nature of the carbonyl, which destabilizes the positive charge. youtube.com Therefore, S(_N)1 reactions are generally less common for α-halo amides compared to S(_N)2 reactions.

Neighboring group participation (NGP) can also play a significant role in the nucleophilic substitution of α-halo amides. wikipedia.org The amide group itself can act as an internal nucleophile, attacking the electrophilic α-carbon and displacing the bromide to form a cyclic intermediate, such as an aziridinone. nih.govacs.org This intermediate is then opened by an external nucleophile. NGP can lead to an increase in reaction rate and often results in retention of stereochemistry at the reaction center. wikipedia.org The lone pair of electrons on the amide nitrogen or the π-electrons of the carbonyl group can participate in this process. youtube.comlibretexts.org

The specific pathway followed (S(_N)1, S(_N)2, or NGP) depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. oxfordsciencetrove.com For instance, the use of silver salts can promote the substitution reaction by assisting in the removal of the halide. nih.gov

Investigation of N-Alkylation and Debenzylation Reaction Mechanisms

N-Alkylation: The nitrogen atom of an amide can be alkylated, although it is generally less nucleophilic than the nitrogen of an amine. stackexchange.com The direct N-alkylation of amides with alkyl halides often requires a strong base to deprotonate the amide and form a more nucleophilic amide anion. stackexchange.com Alternatively, catalytic methods using transition metals like palladium, copper, or iridium have been developed to facilitate this transformation. stackexchange.comresearchgate.net Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a catalyst. researchgate.netnih.gov This method is considered atom-economical and environmentally friendly as water is the only byproduct. researchgate.net

Debenzylation: The benzyl (B1604629) group is a common protecting group for amines and amides. Its removal, or debenzylation, can be achieved through several mechanistic pathways.

Catalytic Transfer Hydrogenation: This is a widely used method for debenzylation. organic-chemistry.org It involves the use of a hydrogen donor, such as formic acid or isopropanol, in the presence of a palladium catalyst (e.g., palladium on carbon). organic-chemistry.orgcdnsciencepub.com The mechanism involves the transfer of hydrogen from the donor to the catalyst surface, followed by the hydrogenolysis of the C-N bond of the benzyl group. researchgate.net This method is often preferred for its mild conditions and selectivity. organic-chemistry.org

Oxidative Debenzylation: An alternative approach involves the oxidative cleavage of the benzyl group. One method utilizes alkali metal bromides in the presence of an oxidant like Oxone. organic-chemistry.orgacs.orgacs.org The proposed mechanism involves the generation of bromo radicals, which abstract a hydrogen atom from the benzylic position. organic-chemistry.orgacs.orgresearchgate.net The resulting benzylic radical is then oxidized and hydrolyzed to yield the debenzylated amide. organic-chemistry.orgacs.org This method is notable for being transition-metal-free. organic-chemistry.org

The choice of debenzylation method depends on the other functional groups present in the molecule to ensure chemoselectivity. google.comnih.gov

Role of Catalysts and Reaction Conditions in Directing Selectivity and Yield

Catalysts and reaction conditions are paramount in controlling the selectivity and yield of the reactions involving this compound.

In Alpha-Bromination: The choice of brominating agent and the presence or absence of a catalyst can determine the reaction's success. For instance, using N-bromosuccinimide (NBS) with a radical initiator can favor mono-bromination at the alpha position. fiveable.me Organocatalysts have also been developed for the enantioselective α-bromination of aldehydes, highlighting the potential for catalytic control in similar transformations of amides. acs.org The use of powerful halogenating reagents based on anomeric amides has also been shown to be effective under mild conditions. chemrxiv.org

In Nucleophilic Substitution:

Phase-Transfer Catalysis (PTC): This technique is particularly useful for reactions involving a water-soluble nucleophile and an organic-soluble substrate like this compound. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile from the aqueous phase to the organic phase where the reaction occurs. acsgcipr.org PTC can enhance reaction rates, allow for the use of milder bases, and improve yields and selectivity in N-alkylation and other substitution reactions. nih.govresearchgate.netnih.govresearchgate.net The structure of the phase-transfer catalyst itself can be tuned to optimize reactivity. acsgcipr.org

Silver (I) Salts: As mentioned earlier, silver salts can be used to promote nucleophilic substitution by coordinating with the bromine atom, making it a better leaving group. nih.gov This can be particularly useful in cases where the S(_N)1 pathway is favored or when neighboring group participation is desired.

In N-Alkylation and Debenzylation:

N-Alkylation: The use of strong bases like sodium hydride (NaH) or organolithium reagents can drive the N-alkylation of amides by forming the more nucleophilic amide anion. stackexchange.com Catalytic systems, often involving palladium or ruthenium complexes, offer milder and more selective alternatives for N-alkylation using alcohols. researchgate.netnih.gov

Debenzylation: In catalytic transfer hydrogenation, the choice of catalyst (e.g., palladium on carbon), hydrogen donor, and solvent can significantly impact the efficiency and selectivity of debenzylation. organic-chemistry.orgcdnsciencepub.comsigmaaldrich.com For instance, the use of an acid additive can sometimes facilitate the hydrogenolysis of the benzyl group. nih.gov In oxidative debenzylation, the concentration of the bromide source and the oxidant are key parameters to control. acs.org

The following table summarizes the influence of catalysts and conditions on these key reactions:

ReactionCatalyst/ConditionRoleExpected Outcome
Alpha-Bromination NBS, Radical InitiatorGenerates bromine radicalsFavors mono-bromination at the alpha-position. fiveable.me
OrganocatalystProvides a chiral environmentEnables enantioselective bromination. acs.org
Nucleophilic Substitution Phase-Transfer CatalystTransports nucleophile to organic phaseEnhances reaction rate and yield. acsgcipr.orgnih.gov
Silver (I) SaltsAssists leaving group departurePromotes substitution, potentially favoring S(_N)1 or NGP. nih.gov
N-Alkylation Strong Base (e.g., NaH)Deprotonates amideIncreases nucleophilicity of nitrogen for alkylation. stackexchange.com
Palladium/Ruthenium CatalystActivates alcohol as alkylating agentFacilitates N-alkylation via "borrowing hydrogen". researchgate.netnih.gov
Debenzylation Pd/C, Hydrogen DonorCatalyzes hydrogenolysisCleaves the N-benzyl bond. organic-chemistry.orgresearchgate.net
Alkali Metal Bromide, OxoneGenerates bromo radicalsEnables oxidative cleavage of the benzyl group. organic-chemistry.orgacs.org

Broader Context and Advanced Research Applications of N Benzyl 2 Bromo N Ethylbutanamide Analogues in Synthetic Chemistry

Utilization as Versatile Synthetic Intermediates for Complex Molecule Synthesis

The strategic placement of a bromine atom at the α-position to the carbonyl group in N-benzyl-2-bromo-N-ethylbutanamide analogues renders this position highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of their utility in the synthesis of more complex molecules, particularly in the construction of heterocyclic systems which are prevalent in many biologically active compounds.

Research has demonstrated that related N-benzyl-α-bromo amides can undergo intramolecular cyclization reactions to form various heterocyclic structures. For example, derivatives of 2-bromo(N-benzyl)benzamide have been utilized in copper-catalyzed reactions to synthesize quinazolinone derivatives. researchgate.net This type of reaction typically involves an initial N-arylation followed by an intramolecular C-H amidation. researchgate.net Such synthetic strategies highlight the potential of this compound to serve as a precursor for a range of nitrogen-containing heterocycles.

Furthermore, the bromo-substituent can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups and build molecular complexity. Studies on analogous N-benzyl-2-acetamidopropionamide derivatives, where a bromo-substituent is incorporated, have shown that these compounds can be converted into potent anticonvulsant agents. nih.gov The synthesis of these derivatives often involves the reaction of an α-bromo precursor with various nucleophiles to introduce desired pharmacophoric elements. nih.gov

The following table summarizes representative transformations of analogous α-bromo amides, illustrating the synthetic potential of the this compound scaffold.

Starting Material AnalogueReagent(s)Product TypeApplication/Significance
2-bromo(N-benzyl)benzamideBenzylamine, Copper CatalystQuinazolinone derivativeSynthesis of heterocyclic scaffolds researchgate.net
N-benzyl-2-bromoacetamideVarious Nucleophiles (e.g., amines, alkoxides)Substituted N-benzyl-acetamidesPrecursors for biologically active molecules
N-benzyl-2-acetamido-3-bromopropionamideThiolates, AzidesCysteine or Azidoalanine derivativesSynthesis of modified amino acids and peptides

These examples underscore the role of the α-bromo amide moiety as a versatile handle for introducing molecular diversity, a principle that is directly applicable to this compound.

Scaffold for Structural Diversification and Chemical Library Generation

The concept of a molecular scaffold, or a core structure upon which various substituents can be appended, is central to modern medicinal chemistry and drug discovery. The this compound structure is an excellent example of a scaffold that can be readily diversified to generate a library of related compounds for biological screening.

The N-benzyl group can be substituted on the aromatic ring to probe the effects of electronic and steric factors on biological activity. Similarly, the N-ethyl group can be replaced with other alkyl or aryl substituents to explore the structure-activity relationship (SAR) around the amide nitrogen. The most versatile point of diversification, however, remains the α-position, where the bromine atom can be substituted with a wide array of functional groups.

This strategy of scaffold diversification has been successfully employed for related N-benzyl amide structures. For instance, a study on N-benzylbenzamides demonstrated their utility as a merged scaffold for the development of dual-action modulators targeting soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ). By systematically modifying the substituents on the benzyl (B1604629) and benzamide (B126) rings, researchers were able to optimize the activity at both targets.

The generation of a chemical library based on the this compound scaffold would involve a series of parallel reactions where the core structure is reacted with a diverse set of building blocks. A hypothetical library synthesis is outlined below:

ScaffoldDiversity Element 1 (at α-position)Diversity Element 2 (on N-benzyl ring)Resulting Library
This compoundVarious nucleophiles (amines, phenols, thiols)Substituted benzyl bromides in the initial synthesisA library of N-(substituted-benzyl)-2-(substituted)-N-ethylbutanamides

This approach allows for the rapid exploration of chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities.

Integration into Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug classes into a single molecule. The goal is to create a hybrid compound with an improved affinity, selectivity, or a dual mode of action. The this compound scaffold is well-suited for this approach as it can be readily linked to other pharmacophoric moieties.

The reactive α-bromo group serves as a convenient attachment point for another bioactive molecule. For example, a known inhibitor of a particular enzyme could be functionalized with a nucleophilic group that can displace the bromine atom on the this compound scaffold. This would result in a hybrid molecule that incorporates the structural features of both parent compounds.

A hypothetical application of molecular hybridization using the this compound scaffold is presented in the following table:

ScaffoldPharmacophore to be HybridizedLinking StrategyPotential Therapeutic Target
This compoundA known kinase inhibitor with a free hydroxyl groupNucleophilic substitution of the α-bromo group by the hydroxyl group of the kinase inhibitorDual-target anticancer agent
This compoundA non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid groupEsterification at the α-position (after conversion of the bromo-group to a hydroxyl group)Combination therapy for inflammation and pain

The versatility of the this compound core structure, combined with the principles of molecular hybridization, opens up new avenues for the design and synthesis of novel therapeutic agents with potentially enhanced efficacy and improved pharmacological profiles.

An exploration of the future research avenues for the chemical compound this compound reveals significant potential for advancements in synthetic chemistry. While this specific molecule has a low profile in current scientific literature, its structural motifs—an α-bromo amide with N-benzyl and N-ethyl substitutions—place it at the intersection of several active areas of chemical research. Future investigations are likely to focus on developing stereocontrolled synthetic methods, creating more efficient and sustainable catalytic processes, understanding its structural and reactive properties, and expanding its utility as a chemical building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-bromo-N-ethylbutanamide, and how can intermediates be characterized?

  • Methodological Answer : A two-step approach is recommended:

Amide Formation : React benzylamine and ethylamine with brominated butanoyl chloride under Schotten-Baumann conditions (DCM, NaOH, 0–5°C). Use TLC (silica gel, ethyl acetate/hexane 3:7) to monitor reaction progress.

Bromination : Introduce bromine at the 2-position via radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ under reflux.

  • Characterization : Confirm intermediates via 1H^1H-NMR (e.g., δ 4.2–4.5 ppm for N-CH₂ groups) and LC-MS for molecular ion validation .

Q. How can researchers ensure purity during synthesis, given the compound’s sensitivity to hydrolysis?

  • Methodological Answer :

  • Purification : Use flash chromatography (silica gel, gradient elution with 20–30% ethyl acetate in hexane) to isolate the product.
  • Stability Testing : Store the compound under inert gas (argon) at −20°C. Perform periodic 1H^1H-NMR checks to detect hydrolytic degradation (e.g., appearance of carboxylic acid peaks at δ 10–12 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at the 2-position in this compound?

  • Methodological Answer :

  • Computational Analysis : Use density functional theory (DFT) to model radical stability. Bromination favors the 2-position due to hyperconjugative stabilization from adjacent alkyl groups (e.g., methyl or ethyl).
  • Experimental Validation : Compare 13C^{13}C-NMR shifts (e.g., C-2 deshielding at δ 40–45 ppm) with DFT-predicted electron densities .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3). Resolve torsional angles between the benzyl and ethyl groups to confirm steric effects on amide planarity (e.g., dihedral angles > 30° indicate significant distortion).
  • Case Study : A related bromoamide (N-(5-bromo-2-chlorobenzyl)-naphthalene sulfonamide) showed a 28.5° dihedral angle, validated via R-factor refinement .

Q. How should contradictory data on reaction yields (e.g., 40–80%) be analyzed in scale-up studies?

  • Methodological Answer :

  • Root-Cause Analysis :

Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, reagent stoichiometry).

Contradiction Mapping : Identify dominant factors (e.g., temperature sensitivity of NBS decomposition) using Pareto charts.

  • Resolution : Optimize bromination at 65°C with DMF as a co-solvent to stabilize intermediates, improving yield reproducibility to ±5% .

Data Analysis & Optimization

Q. What spectroscopic techniques are critical for distinguishing this compound from its positional isomers?

  • Methodological Answer :

  • IR Spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and C-Br vibration (~550 cm⁻¹).
  • 2D NMR : Use HSQC to correlate 1H^1H-13C^{13}C signals for the brominated carbon (e.g., C-2 at δ 35–40 ppm in 13C^{13}C-NMR) .

Q. How can researchers mitigate steric hindrance during functionalization of the benzyl group?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use a directing group (e.g., sulfonyl) to achieve regioselective substitution. For example, introduce a nitro group via Pd-catalyzed C–H activation (e.g., 80% yield reported for N-benzyl-3-nitro analogs) .

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N-benzyl-2-bromo-N-ethylbutanamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.